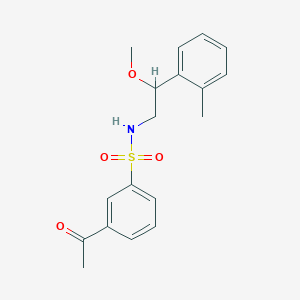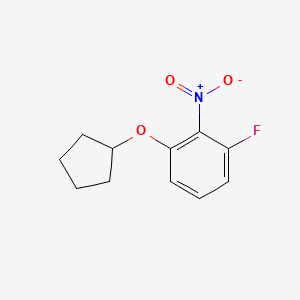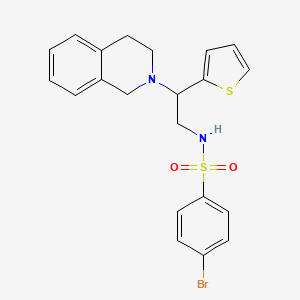![molecular formula C22H22N2O4S2 B2919111 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide CAS No. 361477-72-7](/img/structure/B2919111.png)
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. For instance, a series of novel thiazolidine-2,4-dione derivatives demonstrated potent antiproliferative activity on carcinoma cell lines, emphasizing the importance of the nitro group and the position of the substituted aryl ring in enhancing activity (Chandrappa et al., 2008).
Antioxidant and Antibacterial Activities
Compounds with a thiazolidinone core were found to exhibit good antibacterial and potent antioxidant activities. The structural confirmation through spectral studies and the evaluation against Staphylococcus aureus showed promising results, suggesting their potential in developing antimicrobial agents (Karanth et al., 2019).
Anti-Inflammatory and Analgesic Activities
Celecoxib derivatives containing the thiazolidinone scaffold were synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the versatility of thiazolidinone derivatives in drug discovery, particularly in developing therapeutic agents with minimized tissue damage (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
A study on new zinc phthalocyanine substituted with thiazolidinone derivatives demonstrated high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (Pişkin et al., 2020).
Antimicrobial Agents
Synthesis of new thiazolidinone derivatives has been directed towards evaluating their potential as antimicrobial agents, with certain compounds showing promising activities against pathogenic bacteria and fungi. This demonstrates the potential utility of thiazolidinone derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Baviskar et al., 2013).
properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-4-7-16(8-5-14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-6-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQORVGPAQSES-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2919032.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide](/img/structure/B2919034.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)
![3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2919041.png)
![N-(3,5-dimethylphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2919043.png)

![2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2919046.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)
